Angiotensin II, sar(1)-phe(8)-

Description

Historical Context of Angiotensin II Analog Development

The quest to understand and therapeutically target the renin-angiotensin system spurred the development of numerous Angiotensin II analogs. Early research in the 1970s focused on creating peptide analogs that could act as antagonists to block the effects of Angiotensin II. wikipedia.org One of the notable early developments was Saralasin, an octapeptide analog of Angiotensin II where sarcosine (B1681465) replaces aspartic acid at position 1, and alanine (B10760859) replaces phenylalanine at position 8. nih.govwikipedia.orgdrugcentral.org This pioneering work laid the groundwork for the synthesis of more specific and potent analogs, including Angiotensin II, sar(1)-phe(8)-. The development of these analogs was a critical step that eventually led to the creation of non-peptide angiotensin receptor blockers (ARBs), a major class of antihypertensive drugs. wikipedia.org

Significance of N-terminal Sarcosine Modification in Angiotensin II Research

The substitution of the N-terminal aspartic acid with sarcosine (N-methylglycine) is a key modification in Angiotensin II, sar(1)-phe(8)-. mdpi.com This alteration serves a dual purpose. Firstly, it confers resistance to degradation by aminopeptidases, enzymes that would otherwise cleave the N-terminal amino acid and inactivate the peptide. nih.govwikipedia.org This increased metabolic stability enhances the in vivo half-life of the compound, making it a more effective research tool. mdpi.com Secondly, and perhaps more significantly, the sarcosine substitution unexpectedly and greatly increases the affinity of the analog for angiotensin II receptors, particularly in vascular smooth muscle. nih.govwikipedia.org This enhanced binding affinity contributes to its potent activity. Research has shown that this N-terminal modification can create a bend in the peptide's structure, which may optimize its interaction with the receptor. mdpi.com

Role of C-terminal Phenylalanine in Angiotensin II, sar(1)-phe(8)- Activity

The presence of phenylalanine at the C-terminal position (position 8) is crucial for the agonist activity of Angiotensin II and its analogs. bioscientifica.commdpi.com Structure-activity relationship studies have demonstrated that this aromatic residue is a key determinant for activating the Angiotensin II Type 1 (AT1) receptor. bioscientifica.comnih.gov The replacement of this phenylalanine with an aliphatic amino acid, such as in Saralasin ([Sar¹, Ala⁸] Angiotensin II), leads to a transition from agonist to antagonist or partial agonist activity. bioscientifica.commdpi.com Therefore, retaining phenylalanine at position 8 in Angiotensin II, sar(1)-phe(8)- is essential for its function as a potent agonist, mimicking the action of the natural hormone.

Overview of Angiotensin II, sar(1)-phe(8)- as a Research Probe in Renin-Angiotensin System Studies

Angiotensin II, sar(1)-phe(8)-, due to its enhanced stability and high affinity for angiotensin receptors, has become an invaluable tool in RAS research. It is widely used in various experimental settings to stimulate angiotensin II receptors and study the downstream signaling pathways and physiological responses. For instance, it has been employed in radiolabeled forms, such as ¹²⁵I-[Sar¹, Ile⁸]Ang II, for receptor binding assays to characterize the affinity and density of angiotensin receptors in different tissues and to screen for new receptor antagonists. plos.orgnih.govnih.govresearchgate.net Its use has also been instrumental in investigating the role of Angiotensin II in various physiological and pathological processes, including the regulation of blood pressure, cell growth, and inflammation. glpbio.commedchemexpress.com

Interactive Data Tables

Below are interactive tables summarizing key research findings related to Angiotensin II analogs.

Table 1: Modifications of Angiotensin II and their Effects

| Compound | Modification(s) | Primary Effect | Reference |

| Saralasin | Aspartic acid at position 1 replaced with Sarcosine; Phenylalanine at position 8 replaced with Alanine | Competitive antagonist with partial agonist activity | nih.govwikipedia.org |

| Angiotensin II, sar(1)-phe(8)- | Aspartic acid at position 1 replaced with Sarcosine | Potent agonist with increased metabolic stability and receptor affinity | nih.govwikipedia.orgmdpi.commdpi.com |

| [Sar¹, Ile⁸] Angiotensin II (Sarilesin) | Aspartic acid at position 1 replaced with Sarcosine; Phenylalanine at position 8 replaced with Isoleucine | Antagonist | mdpi.com |

Table 2: Research Applications of Angiotensin II, sar(1)-phe(8)- and Related Analogs

| Research Area | Analog Used | Application | Key Finding | Reference |

| Receptor Binding Assays | ¹²⁵I-[Sar¹, Ile⁸]Ang II | To determine binding affinities of ARBs to AT1 receptors | Irbesartan showed the highest binding affinity among the tested ARBs. | nih.gov |

| Cell Growth Studies | Saralasin | Inhibition of cell growth | Saralasin (1 nM) inhibits cell growth in 3T3 and SV3T3 cells. | medchemexpress.com |

| Hemorrhagic Shock Studies | Saralasin | Angiotensin II receptor blockade | Saralasin infusion improved mean arterial blood pressure and mesenteric blood flow in a cat model of hemorrhagic shock. | umn.edu |

| Signal Transduction | [Sar¹, Ile⁸]Ang II | Inhibition of Ang II-induced protein secretion | Inhibited the Angiotensin II-induced secretion of plasminogen activator inhibitor 1. | pnas.org |

Properties

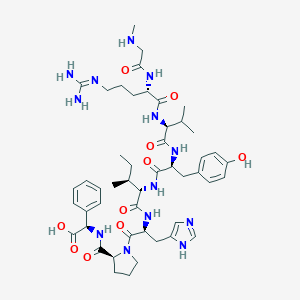

IUPAC Name |

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H69N13O10/c1-6-28(4)39(45(68)57-35(23-31-24-52-26-54-31)46(69)61-21-11-15-36(61)43(66)60-40(47(70)71)30-12-8-7-9-13-30)59-42(65)34(22-29-16-18-32(62)19-17-29)56-44(67)38(27(2)3)58-41(64)33(55-37(63)25-51-5)14-10-20-53-48(49)50/h7-9,12-13,16-19,24,26-28,33-36,38-40,51,62H,6,10-11,14-15,20-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,70,71)(H4,49,50,53)/t28-,33-,34-,35-,36-,38-,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRYLOUOYBMHJX-NMVBJOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H69N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149743 | |

| Record name | Angiotensin II, sar(1)-phe(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

988.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111821-46-6 | |

| Record name | Angiotensin II, sar(1)-phe(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111821466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II, sar(1)-phe(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Angiotensin Ii, Sar 1 Phe 8

Solid-Phase Peptide Synthesis Approaches for Angiotensin II, sar(1)-phe(8)- and its Analogs

Solid-phase peptide synthesis (SPPS), particularly the Merrifield method, has been the predominant technique for synthesizing [Sar¹,Phe⁸]Angiotensin II and its analogs. nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The process simplifies the purification of intermediates, as excess reagents and by-products are removed by simple washing.

The synthesis of various analogs, including those with substitutions at different positions, has been successfully achieved using SPPS. nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govnih.gov For instance, analogs of [Sar¹,Phe⁸]Angiotensin II with modifications at the N-terminus, position 4, and position 8 have been prepared to investigate their biological activities. nih.govnih.gov The choice of protecting groups for the amino acid side chains and the coupling reagents are critical steps in ensuring the successful synthesis of the desired peptide. After the assembly of the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final product. Purification of the crude peptide is typically achieved by methods such as partition chromatography, cation-exchange chromatography, and high-performance liquid chromatography (HPLC). nih.govnih.gov

Targeted Amino Acid Substitutions and Derivatizations of Angiotensin II, sar(1)-phe(8)-

The substitution of the N-terminal Aspartic acid with Sarcosine (B1681465) (Sar), a N-methylated glycine, is a well-established modification that generally increases the potency of Angiotensin II analogs. mdpi.com This enhancement is attributed to increased metabolic stability and potentially a more favorable conformation for receptor binding. mdpi.commdpi.com The synthesis of [Sar¹]Angiotensin II analogs is routinely accomplished using SPPS. nih.govresearchgate.netnih.gov

Further modifications at position 1 have been explored to understand the structural requirements for activity. For example, replacing Sarcosine with Aspartic acid, Alanine (B10760859), or Proline in sarmesin (B1594156), a [Sar¹,Tyr(Me)⁴]Angiotensin II analog, resulted in inactive compounds. nih.gov Similarly, deletion of the N-terminal amino acid also led to inactive heptapeptides. nih.gov The nature of the substituent at position 1 has a significant influence on the biological activity of these peptides. nih.gov

| Modification at Position 1 | Resulting Analog | Reported Activity | Reference |

| Replacement with Aspartic Acid | [Asp¹,Tyr(Me)⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

| Replacement with Alanine | [Ala¹,Tyr(Me)⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

| Replacement with Proline | [Pro¹,Tyr(Me)⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

| Deletion of N-terminal amino acid | des-¹[Tyr(Me)⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

The Tyrosine (Tyr) residue at position 4 is crucial for the biological activity of Angiotensin II. Modifications at this position in [Sar¹,Phe⁸]Angiotensin II analogs have been investigated to probe its role in receptor interaction.

Methylation of the Tyrosine hydroxyl group to yield O-methyltyrosine (Tyr(Me)) in sarmesin ([Sar¹,Tyr(Me)⁴]Angiotensin II) leads to a potent competitive antagonist. nih.govmdpi.com This suggests that while the aromatic ring is important, the hydroxyl group itself may not be essential for binding but is critical for agonistic activity. mdpi.com Further substitutions at this position, such as with Tyr(Et), D-Tyr, D-Phe, Ile, Thr, or Hyp in sarmesin, resulted in inactive analogs. nih.gov However, replacing Tyr(Me) with Phenylalanine (Phe) in sarmesin produced a potent competitive antagonist that retained significant agonist activity. nih.gov

| Modification at Position 4 of Sarmesin | Resulting Analog | Reported Activity | Reference |

| Substitution with O-ethyltyrosine | [Sar¹,Tyr(Et)⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

| Substitution with D-Tyrosine | [Sar¹,D-Tyr⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

| Substitution with D-Phenylalanine | [Sar¹,D-Phe⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

| Substitution with Isoleucine | [Sar¹,Ile⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

| Substitution with Threonine | [Sar¹,Thr⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

| Substitution with Hydroxyproline | [Sar¹,Hyp⁴,Phe⁸]Angiotensin II | Inactive | nih.gov |

| Substitution with Phenylalanine | [Sar¹,Phe⁴,Phe⁸]Angiotensin II | Potent competitive antagonist with significant agonist activity | nih.gov |

The Phenylalanine (Phe) at position 8 is a critical determinant of the agonist versus antagonist properties of Angiotensin II analogs. mdpi.comsemanticscholar.org Replacement of the aromatic Phe residue with an aliphatic amino acid, such as Isoleucine (Ile), in [Sar¹]Angiotensin II results in a potent antagonist, sarilesin ([Sar¹,Ile⁸]Angiotensin II). mdpi.com

In the context of sarmesin ([Sar¹,Tyr(Me)⁴]Angiotensin II), replacing Phe⁸ with Ile⁸ resulted in a weaker antagonist compared to sarilesin. nih.gov The substitution of Phe⁸ with cyclohexylalanine (Cha) in [Sar¹]Angiotensin II analogs also produces potent antagonists. nih.gov These findings highlight the stringent structural requirements at position 8 for receptor interaction and signal transduction. nih.gov

| Analog | Modification at Position 8 | Reported Activity | Reference |

| [Sar¹,Ile⁸]Angiotensin II (Sarilesin) | Replacement of Phe with Ile | Potent antagonist | mdpi.com |

| [Sar¹,Tyr(Me)⁴,Ile⁸]Angiotensin II | Replacement of Phe with Ile in Sarmesin | Weaker antagonist than Sarilesin | nih.gov |

| [Sar¹,Cha⁸]Angiotensin II | Replacement of Phe with Cyclohexylalanine | Potent antagonist | nih.gov |

Cyclization Strategies for Conformational Analysis of Angiotensin II, sar(1)-phe(8)- Analogs

To investigate the bioactive conformation of Angiotensin II and its analogs, various cyclization strategies have been employed. mdpi.comnih.govnih.gov These strategies aim to constrain the peptide backbone, thereby reducing conformational flexibility and providing insights into the spatial arrangement of key residues required for receptor binding and activation.

Novel amide-linked cyclic analogs, such as cyclo(3,5)[Sar¹,Lys³,Glu⁵]ANG II, have been synthesized to confirm the proposed ring cluster conformation of Angiotensin II. mdpi.com In these analogs, the cyclization is achieved by forming an amide bond between the side chains of amino acids at positions 3 and 5. mdpi.com Other studies have involved cyclization between positions 5 and 7, leading to analogs with varying affinities and activities. nih.govacs.org For example, Sar¹-Arg²-Val³-Tyr⁴-cyclo(Hcy⁵-His⁶-Mpc⁷)-Phe⁸ showed good affinity at AT-1 receptors. nih.gov These cyclic analogs serve as valuable tools for elucidating the three-dimensional structure of the peptide when bound to its receptor. nih.gov

Isotopic Labeling and Photoaffinity Labeling Techniques for Angiotensin II, sar(1)-phe(8)- Research

Photoaffinity labeling involves the synthesis of analogs containing a photolabile group. nih.govnih.gov Upon irradiation with light, this group forms a covalent bond with the receptor, allowing for its identification and isolation. Analogs of [Sar¹]Angiotensin II have been synthesized with photoreactive amino acids, such as L-4'-azidophenylalanine, replacing Tyr⁴ and/or Phe⁸. nih.govnih.gov For instance, [Sar¹,(4'-azido)Phe⁸]AT was found to be an effective photoinactivator of the Angiotensin II receptor. nih.gov

Radioactivity can be introduced into these analogs, for example, by catalytic tritiation of iodinated precursors, to facilitate their detection. nih.gov These labeling techniques have provided valuable information on the structure and function of the Angiotensin II receptor. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Angiotensin Ii, Sar 1 Phe 8 and Its Derivatives

Influence of Sarcosine (B1681465) at Position 1 on Angiotensin II Receptor Interactions

The substitution of the natural L-aspartic acid at position 1 with sarcosine (N-methylglycine) significantly impacts the activity of Angiotensin II analogues. This single modification is known to increase the potency of agonists, competitive antagonists, and inverse agonists. mdpi.com For instance, [Sar1]-Angiotensin II is considered a superagonist due to its enhanced activity compared to the native peptide. mdpi.comvu.edu.au

The primary reason for this increased potency is the resistance of the N-terminal sarcosine to degradation by aminopeptidases. wikipedia.orgnih.gov This metabolic stability leads to a longer half-life, allowing for more prolonged interaction with Angiotensin II receptors. nih.gov Furthermore, the presence of sarcosine at position 1 appears to stabilize a specific bioactive conformation of the peptide that is favorable for receptor binding. vu.edu.au While early research focused on its resistance to enzymatic cleavage, later studies suggest that the N-terminal domain, influenced by the Sar1 substitution, plays an essential role in generating the correct three-dimensional structure required for biological activity. nih.gov Studies have shown a strong correlation between the potencies of various [Sar1]-containing analogues to inhibit adenylate cyclase and their ability to bind to Angiotensin II receptors, with [Sar1, Phe8]AII showing a significantly high potency. nih.gov

Critical Role of Phenylalanine at Position 8 for Agonist Activity and Receptor Binding

The amino acid at position 8 is a critical determinant of whether an Angiotensin II analogue will act as an agonist or an antagonist. The presence of an aromatic residue, specifically phenylalanine (Phe), is considered essential for eliciting a full agonist response. mdpi.comnih.govvu.edu.au The aromatic ring of Phe8 is not merely a structural component but actively participates in the activation of the AT1 receptor. mdpi.comnih.gov

This activation involves a complex interaction where the Phe8 side chain interacts with specific residues within the receptor, such as His256. nih.govnih.gov This interaction is facilitated by the docking of the C-terminal carboxyl group of Phe8 to another receptor residue, Lys199. mdpi.comnih.gov This precise positioning triggers a conformational change in the receptor, leading to signal transduction. mdpi.com The interaction between the Phe8 aromatic ring and the receptor appears to influence the positioning of other key residues of the peptide, such as Arg2, thereby dictating the nature of the biological response. mdpi.com

Replacing the C-terminal phenylalanine with an aliphatic amino acid drastically alters the pharmacological profile of the peptide, converting potent agonists into antagonists or inverse agonists. mdpi.commdpi.com For example, the substitution of Phe8 with isoleucine (Ile) or alanine (B10760859) (Ala) results in the well-known antagonists [Sar1, Ile8]-Angiotensin II (sarilesin) and [Sar1, Ala8]-Angiotensin II (saralasin), respectively. mdpi.comwikipedia.orgmdpi.com

This switch from agonism to antagonism is attributed to the incorrect orientation of the C-terminal carboxyl group that results from the absence of the aromatic ring. nih.govpnas.org While these aliphatic-substituted analogues still bind to the receptor with high affinity, they fail to induce the specific conformational change required for activation. pnas.orgembopress.org Instead, they occupy the binding site and prevent the native agonist from binding, thereby blocking its effect. The size and steric properties of the aliphatic side chain at position 8 also influence the binding affinity and inhibitory properties of these antagonists. nih.govpnas.org

Table 1: Pharmacological Activity of Angiotensin II Analogues with Substitutions at Position 8 This table is interactive. You can sort and filter the data.

| Compound Name | Position 1 | Position 8 | Activity Profile |

|---|---|---|---|

| Angiotensin II | Asp | Phe | Agonist |

| [Sar1]-Angiotensin II | Sar | Phe | Superagonist mdpi.com |

| Sarilesin | Sar | Ile | Antagonist/Inverse Agonist mdpi.commdpi.com |

| Saralasin | Sar | Ala | Antagonist/Inverse Agonist mdpi.comwikipedia.org |

| [Sar1, Leu8]-Angiotensin II | Sar | Leu | Antagonist nih.gov |

| [Sar1, Gly8]-Angiotensin II | Sar | Gly | Antagonist pnas.org |

The requirement for an aromatic residue at position 8 for agonist activity is highly specific. nih.govnih.gov Studies have demonstrated that the aromaticity of the Phe8 side chain is crucial for receptor activation, likely through a stacked interaction with the aromatic side chain of His256 in the AT1 receptor. nih.govusuhs.edu This interaction appears to be a key "agonist switch." nih.gov

Attempts to replace Phe8 with other aromatic amino acids have yielded mixed results. For instance, incorporating diphenylalanine at position 8 can result in potent agonists, suggesting the receptor's binding pocket can accommodate larger aromatic structures. nih.gov However, other modifications, such as using biphenylalanine, lead to potent antagonists. nih.gov This indicates that while aromaticity is necessary, the specific size, shape, and electronic properties of the aromatic ring are finely tuned to achieve the precise interaction needed for agonism. The steric influence and the aromatic character of the phenylalanine ring work in concert to ensure a fully active conformation at the C-terminus of the peptide. nih.gov

Importance of Tyr4 and His6 in the Bioactive Conformation of Angiotensin II, sar(1)-phe(8)-

The side chains of tyrosine at position 4 (Tyr4) and histidine at position 6 (His6) are key determinants for receptor affinity and are crucial for establishing the bioactive conformation of Angiotensin II and its analogues. nih.gov These two residues, along with Phe8, are believed to form a "charge relay system" (CRS) that is essential for receptor activation. mdpi.commdpi.com In this system, the C-terminal carboxylate of Phe8 interacts with the imidazole (B134444) group of His6, which in turn interacts with the hydroxyl group of Tyr4, creating a negatively charged tyrosinate. mdpi.comnih.gov

This tyrosinate species is thought to be pivotal for activating the receptor. mdpi.commdpi.com Methylation of the Tyr4 hydroxyl group, as in the antagonist sarmesin (B1594156) ([Sar1, Tyr(Me)4]-AngII), eliminates agonist activity, highlighting the critical role of the free hydroxyl group. mdpi.commdpi.com NMR studies have provided evidence that in active agonists like [Sar1]-Angiotensin II, the aromatic rings of Tyr4, His6, and Phe8 cluster together, bringing these key functional groups into close spatial proximity to facilitate the charge relay. nih.govuoa.grnih.gov This specific three-dimensional arrangement, often described as a Tyr-Ile-His bend, is a predominant feature of the active conformation and appears to be stabilized by the N-terminal domain. nih.gov

C-terminal Carboxylate Role in Agonist Activity

The free carboxyl group at the C-terminus (position 8) is indispensable for the agonist activity of Angiotensin II analogues. mdpi.comvu.edu.aunih.gov This negatively charged group is believed to engage in a critical ionic interaction with a positively charged residue, specifically Lys199, in the AT1 receptor binding pocket. mdpi.com This interaction serves as an anchor, correctly positioning the C-terminal end of the peptide for subsequent activation steps. nih.gov

Studies using analogues where the carboxylate is replaced with non-ionic groups, such as an alcohol or a methyl ester, have demonstrated a significant loss of both binding affinity and biological activity. nih.gov While some ester analogues showed minor activity, it was concluded that this was likely due to in-situ hydrolysis back to the active carboxylate form. nih.gov This underscores that a simple hydrogen bonding capability is insufficient; an ionic interaction is necessary for proper binding and subsequent receptor activation. nih.gov While this ionic pairing is critical, some studies suggest that receptor activation is not solely dependent on it, as analogues lacking the carboxyl group can still elicit a partial response, pointing to the complexity of the activation mechanism. nih.gov

Conformational Analysis and Molecular Modeling of Angiotensin II, sar(1)-phe(8)-

Understanding the three-dimensional structure of [Sar1, Phe8]-Angiotensin II is crucial for explaining its high potency. Conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling has provided significant insights. nih.govnih.govnih.gov These studies suggest that in solution, particularly in environments designed to mimic the receptor, the peptide does not adopt a random coil but rather a preferred, folded conformation. nih.gov

A key feature of this bioactive conformation is a clustering of the aromatic side chains of Tyr4, His6, and Phe8. nih.govnih.gov This arrangement is stabilized by a bend in the peptide backbone, often around the Tyr-Ile-His sequence. nih.gov The N-terminal Sar1-Arg2 domain is believed to play a crucial role in inducing and stabilizing this folded structure, which is absent in shorter, inactive fragments of the peptide. nih.gov Molecular modeling and NMR data consistently support a model where the key functional groups (Tyr4-OH, His6-imidazole, and Phe8-COOH) are brought into close proximity, enabling the charge relay system necessary for receptor activation. mdpi.comuoa.gr Although nuclear magnetic resonance studies have revealed no major conformational differences between agonist and antagonist analogues like sarilesin, subtle variations in the orientation of key side chains, dictated by the residue at position 8, lead to their profoundly different biological activities. vu.edu.aunih.gov

Angiotensin Receptor Interactions and Binding Mechanisms of Angiotensin Ii, Sar 1 Phe 8

Angiotensin II Type 1 Receptor (AT1R) Binding Affinity and Selectivity

[Sar1]Angiotensin II demonstrates a high binding affinity for the AT1R. The sarcosine (B1681465) substitution at position 1 enhances this affinity compared to the native Angiotensin II, contributing to its characterization as a "superagonist". This enhanced binding is a crucial factor in its potent biological activity. The C-terminal phenylalanine at position 8 is essential for agonist activity; its replacement with an aliphatic amino acid typically results in antagonist properties.

The high-affinity binding of [Sar1]Angiotensin II to the AT1R is mediated by a series of specific molecular interactions with key amino acid residues within the receptor's binding pocket. These interactions are crucial for both docking the ligand and initiating the conformational changes required for receptor activation.

Key residues include:

Lys199 (K199): Located in the fifth transmembrane domain (TM5), this residue is critical for anchoring the C-terminus of the peptide. It forms an ion-pair interaction with the negatively charged α-carboxyl group of the C-terminal Phenylalanine (Phe8) of [Sar1]Angiotensin II. This docking is a prerequisite for the proper positioning of the Phe8 side chain, which is essential for receptor activation.

His256 (H256): Situated in the sixth transmembrane domain (TM6), His256 directly interacts with the aromatic side chain of Phe8. This interaction is considered a primary "agonist switch." The aromaticity of both His256 and Phe8 is crucial for this activation step, likely operating through a stacked interaction. nih.gov While mutations at this site can diminish the functional response, they may not significantly alter the binding affinity of the ligand, indicating its primary role is in activation rather than just binding.

Asn111 (N111): This residue, located in the third transmembrane domain (TM3), forms a key interaction with the Tyr4 residue of the angiotensin analog. This Tyr4-Asn111 interaction is considered the second agonist switch and involves an amino-aromatic bond. nih.gov

Asp281 (D281): Found in the seventh transmembrane domain (TM7), this residue is involved in binding the Arg2 side chain of the peptide through a salt bridge. This interaction is important for the initial docking of the hormone into the receptor.

Asp263 (D263): Recent crystal structures have shown that this residue can also interact with the Arg2 residue of Angiotensin II, contributing to the ligand's stable binding.

| AT1R Residue | Location | Interacting Peptide Residue | Role in Interaction |

|---|---|---|---|

| Lys199 (K199) | TM5 | Phe8 (C-terminus) | Anchors the peptide's C-terminal carboxyl group via an ion-pair interaction. |

| His256 (H256) | TM6 | Phe8 (Side Chain) | Forms a critical "agonist switch" via aromatic stacking, essential for activation. nih.gov |

| Asn111 (N111) | TM3 | Tyr4 | Forms a second "agonist switch" through an amino-aromatic bond. nih.gov |

| Asp281 (D281) | TM7 | Arg2 | Forms a salt bridge, aiding in hormone docking. |

| Asp263 (D263) | - | Arg2 | Contributes to stable ligand binding through interaction with the Arg2 side chain. |

[Sar1]Angiotensin II binds to the AT1R at a site that is common to or overlaps with that of other endogenous angiotensin peptides and synthetic non-peptide antagonists. This leads to competitive binding, where these molecules vie for the same receptor binding pocket.

Other Angiotensin Peptides: Peptides such as Angiotensin II and Angiotensin III (Ang-(2-8)) also bind to the AT1R with high affinity and compete with [Sar1]Angiotensin II. portlandpress.com Studies using radiolabeled analogs like 125I-[Sar1,Ile8]Ang II show that Angiotensin II and Angiotensin III effectively displace the radioligand, demonstrating their high affinity for the same site. portlandpress.comresearchgate.net

Non-peptide Antagonists: A class of drugs known as angiotensin receptor blockers (ARBs), such as Losartan and Candesartan, are highly selective for the AT1R. nih.gov They act as competitive antagonists, binding to the receptor in a mutually exclusive manner with angiotensin peptides. bioscientifica.com The binding of these antagonists prevents [Sar1]Angiotensin II from accessing the receptor and eliciting a functional response. The affinity of these antagonists for the AT1R is often in the nanomolar range, making them potent inhibitors of agonist-induced activity. portlandpress.comresearchgate.net

| Compound | Compound Type | Interaction with AT1R | Reference IC50/Ki Values (nM) |

|---|---|---|---|

| Angiotensin II | Endogenous Peptide Agonist | Competes for binding site | ~1.4 (IC50) |

| Angiotensin III | Endogenous Peptide Agonist | Competes for binding site | ~3.7 (IC50) |

| Candesartan | Non-peptide Antagonist | Competes for binding site | ~0.6 (IC50) |

| Losartan | Non-peptide Antagonist | Competes for binding site | Data varies, generally in the nanomolar range |

Angiotensin II Type 2 Receptor (AT2R) Interactions and Selectivity

While the AT1R mediates most of the classical effects of angiotensin, the Angiotensin II Type 2 Receptor (AT2R) often counteracts these actions. mdpi.com Angiotensin II and its analogs, including those with a sarcosine substitution, can bind to the AT2R. nih.gov Native Angiotensin II binds to both AT1 and AT2 receptors with similarly high affinity. nih.govwikipedia.org

Studies on related sarcosine-substituted peptides, such as [Sar1,Ile8]Ang II, show that they also bind to both AT1 and AT2 receptors. nih.gov In some experimental systems, these analogs have shown a higher affinity for the AT2R than the AT1R. For instance, one study in ovine tissues found that 125I-[Sar1,Ile8]Ang II had a four-fold higher affinity for AT2 receptors (Kd of 0.3 nM) compared to AT1 receptors (Kd of 1.2 nM). nih.gov While specific binding data for [Sar1,Phe8]Angiotensin II at the AT2R is less common, the structural similarities suggest it also interacts with this receptor subtype. However, many non-peptide antagonists are highly selective, showing 10,000 to 30,000 times greater affinity for the AT1 receptor over the AT2 receptor. nih.gov

Mechanisms of Receptor Activation by Angiotensin II, sar(1)-phe(8)-

The binding of [Sar1]Angiotensin II to the AT1R is not a passive event; it actively triggers a series of conformational changes within the receptor, leading to its activation and the initiation of intracellular signaling cascades. This process is driven by specific intramolecular and intermolecular interactions.

A key feature proposed for the bioactive conformation of Angiotensin II and its potent analogs is the formation of an intramolecular Charge Relay System (CRS). mdpi.comresearchgate.net This system is analogous to that found in serine proteases and involves the three aromatic residues (Tyr4, His6, Phe8) and the C-terminal carboxylate group of Phe8. mdpi.comresearchgate.net In this model, the negative charge from the Phe8 carboxylate abstracts a proton from the imidazole (B134444) ring of His6, which in turn abstracts the hydroxyl proton from Tyr4. researchgate.net This proton transfer cascade results in the formation of a highly reactive tyrosinate anion, which is believed to be essential for activating the receptor and triggering the downstream signaling pathways. mdpi.comresearchgate.net

The aromatic residues of [Sar1]Angiotensin II are not only integral to the CRS but also serve as the direct points of contact that "flip the switch" for receptor activation.

Phenylalanine-8 (Phe8): The aromatic side chain of Phe8 is considered the primary agonist switch. Upon binding, it interacts directly with His256 in the receptor's TM6. nih.gov The aromaticity of both residues is critical for this interaction, which is believed to be a stacking mechanism. nih.gov This event is a crucial step in transducing the binding signal into a functional receptor response.

Tyrosine-4 (Tyr4): The Tyr4 residue acts as a second agonist switch through its interaction with Asn111 in TM3 of the receptor. nih.gov The aromaticity and size of the Tyr4 side chain are important for this activation step, which involves an amino-aromatic bond. nih.gov

Histidine-6 (His6): Beyond its role in the CRS, the His6 residue contributes to the proper positioning and conformation of the peptide backbone, facilitating the critical interactions of Tyr4 and Phe8 with the receptor.

| Peptide Residue | Function | Mechanism |

|---|---|---|

| Phe8 | Primary Agonist Switch | Interacts with AT1R residue His256 via aromatic stacking, initiating activation. nih.gov |

| Tyr4 | Secondary Agonist Switch | Forms an amino-aromatic bond with AT1R residue Asn111. nih.gov |

| His6 | Charge Relay & Conformation | Participates in the intramolecular Charge Relay System and maintains peptide structure. mdpi.comresearchgate.net |

Receptor Dimerization and Cooperative Binding Phenomena

The interaction of Angiotensin II and its analogs, including Angiotensin II, sar(1)-phe(8)-, with angiotensin receptors is a complex process that can involve changes in the quaternary structure of the receptor, such as dimerization. Angiotensin II Type 1 (AT1) receptors, a primary target for angiotensin peptides, can form both homodimers and heterodimers with other G protein-coupled receptors (GPCRs). nih.govfrontiersin.org This dimerization can alter ligand binding, signaling, and receptor function. nih.govfrontiersin.org An increase in AT1 receptor homodimerization, for instance, has been observed in monocytes from hypertensive patients. frontiersin.org

While direct studies detailing the specific influence of Angiotensin II, sar(1)-phe(8)- on receptor dimerization are not extensively detailed in the provided research, the broader mechanism of Angiotensin II (Ang II) action involves cooperative interactions. The activation of the AT1 receptor by Ang II requires a cooperative interaction that involves the binding of the intracellular G protein and potential receptor dimerization. nih.gov This suggests that the binding of an agonist ligand facilitates a series of events that are mutually reinforcing. Cooperative binding, in a general sense, is a phenomenon where the binding of a ligand to one site on a macromolecule influences the affinity for subsequent ligand binding at other sites on the same molecule. plos.org In the context of the AT1 receptor, this cooperativity is crucial for the conformational changes that lead to signal transduction. nih.gov

Ligand-Induced Conformational Changes in Angiotensin Receptors

The binding of Angiotensin II, sar(1)-phe(8)- and related agonists to the Angiotensin II Type 1 (AT1) receptor induces significant conformational changes, shifting the receptor from an inactive to an active state. This structural rearrangement is fundamental to initiating intracellular signaling cascades. nih.govnih.gov

Research utilizing analogs such as [Sar1]Ang II has been instrumental in elucidating these changes. The activation of the AT1 receptor is critically dependent on the interaction between the C-terminal Phenylalanine residue (Phe8) of the ligand and specific residues within the receptor's binding pocket. nih.gov A key interaction occurs between the Phe8 side chain of Angiotensin II and the Histidine 256 (His256) residue of the AT1 receptor. nih.govacs.orgnih.gov This interaction is facilitated by the docking of the α-carboxyl group of Phe8 to Lysine 199 (Lys199) in the receptor. nih.govnih.gov While the interaction with His256 is crucial for maximal receptor activation, the ion-pairing with Lys199 is not, as demonstrated by studies with [Sar1]Ang II-amide, which still activates the receptor effectively. nih.gov

Studies comparing the wild-type (WT) AT1 receptor with constitutively active mutants (CAMs), such as N111G-hAT1, provide further insight into the structural changes upon activation. nih.govnih.gov By using a photoreactive neutral antagonist, ¹²⁵I-[Sar1,p-benzoyl-l-Phe8]AngII, researchers have mapped the proximity of the ligand's C-terminus to various transmembrane domains (TMDs) of the receptor. nih.govnih.gov In the inactive, wild-type receptor, the C-terminal residue of the Ang II analog is in close proximity to 11 residues located in TMDs III, VI, and VII. nih.govnih.gov However, in the constitutively active N111G mutant, which mimics the active state, two new contact points are identified:

Phe-77 in Transmembrane Domain II (TMD II) nih.govnih.gov

Asn-200 in Transmembrane Domain V (TMD V) nih.gov

These findings indicate a significant structural rearrangement of several transmembrane domains as the receptor transitions from a basal to an activated state. nih.govnih.gov This is further supported by studies showing that mechanical stress can also induce a conformational change in the AT1 receptor, involving an anticlockwise rotation and a shift of TMD VII into the ligand-binding pocket. embopress.org The binding of inverse agonists, in contrast, stabilizes the receptor in an inactive conformation. embopress.orgnih.gov

The table below summarizes the key molecular interactions and conformational shifts within the AT1 receptor upon agonist binding, as identified through studies with Angiotensin II analogs.

| Ligand Component | Interacting Receptor Residue | Receptor Domain | Significance |

|---|---|---|---|

| Phe8 Side Chain | His256 | Not specified | Critical for maximal receptor activation nih.govnih.gov |

| Phe8 α-COOH Group | Lys199 | Not specified | Facilitates docking for Phe8-His256 interaction nih.govnih.gov |

| C-terminus of [Sar1,Bpa8]AngII | Phe-77 | TMD II | Contact point in the constitutively active (N111G) state nih.govnih.gov |

| C-terminus of [Sar1,Bpa8]AngII | Asn-200 | TMD V | Contact point in the constitutively active (N111G) state nih.gov |

Cellular and Molecular Signaling Transduction Initiated by Angiotensin Ii, Sar 1 Phe 8

G Protein-Dependent Signaling Pathways

Upon binding of [Sar1]Angiotensin II, the AT1R undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. The primary transducers for AT1R signaling are members of the Gq/11 and G12/13 families of G proteins. The presence of a phenylalanine residue at position 8 is crucial for efficient G protein activation.

The canonical signaling pathway activated by the [Sar1]Angiotensin II-bound AT1R is mediated by the Gq/11 family of G proteins. Activation of Gq leads to the stimulation of its effector enzyme, phospholipase C-β (PLC-β). PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC). This cascade of events—from Gq activation to PKC stimulation—is fundamental to many of the acute physiological responses elicited by Ang II and its potent analogs, including:

Vasoconstriction: In vascular smooth muscle cells, the elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and an increase in blood pressure.

Aldosterone Secretion: In the adrenal cortex, the Gq pathway stimulates the synthesis and release of aldosterone, a key hormone in regulating salt and water balance.

Binding of Ang II to AT1R leads to the activation of the Gαq family of G proteins, with subsequent engagement of β-arrestin2 (β-arr2) biorxiv.org. Over-activation of Gq-coupled pathways can lead to undesirable cardiovascular effects biorxiv.org.

In addition to the Gq pathway, the AT1R activated by [Sar1]Angiotensin II also couples to the G12/13 family of G proteins. This interaction stimulates the activity of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF. These RhoGEFs, in turn, activate the small GTPase RhoA.

Activated RhoA initiates a distinct signaling cascade, most notably through the activation of Rho-associated kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase, which complements the action of MLCK by promoting a sustained contractile state in smooth muscle cells. The G12/13-RhoA pathway is also critically involved in longer-term cellular processes, including cell growth, proliferation, and migration, thereby contributing to vascular and cardiac remodeling in chronic conditions.

Beta-Arrestin-Mediated Signaling and Functional Selectivity

Beyond the classical G protein-mediated signaling, the AT1R also initiates a parallel set of signaling events mediated by β-arrestin proteins (β-arrestin1 and β-arrestin2). Originally identified for their role in GPCR desensitization, β-arrestins are now recognized as versatile scaffold proteins that can initiate G protein-independent signaling cascades. The ability of different ligands to differentially engage G protein versus β-arrestin pathways is known as functional selectivity or biased agonism.

Continuous or repeated stimulation of the AT1R by an agonist like [Sar1]Angiotensin II leads to a rapid attenuation of the G protein-mediated signal, a process known as desensitization. This process is initiated by the phosphorylation of serine and threonine residues in the C-terminal tail of the activated receptor by G protein-coupled receptor kinases (GRKs).

These phosphorylation sites act as high-affinity docking sites for β-arrestin1 and β-arrestin2 mdpi.com. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its primary signaling pathway. Following this uncoupling, β-arrestins act as adaptors for components of the endocytic machinery, such as clathrin and AP-2, promoting the internalization of the receptor-ligand complex into clathrin-coated vesicles mdpi.com. This internalization removes receptors from the cell surface, further contributing to desensitization, and targets them for either recycling back to the membrane or degradation in lysosomes.

Once recruited to the AT1R, β-arrestins can act as signal transducers themselves. A prominent example is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). Angiotensin II is known to activate ERK1/2 via the AT1 receptor nih.gov. While G protein pathways can also lead to ERK1/2 activation (typically rapid, transient, and localized to the nucleus), the β-arrestin-mediated pathway has distinct characteristics.

β-arrestin2 can form a signaling complex by scaffolding key components of the ERK cascade, including c-Src, RAF, MEK, and ERK itself. This scaffolding leads to a more sustained and spatially confined (predominantly cytoplasmic) wave of ERK activation compared to the G protein-mediated signal. This β-arrestin-dependent ERK signaling has been implicated in cellular responses such as cell survival and migration mdpi.com. In vascular smooth muscle cells, β-arrestin2 mediates a late and prolonged ERK activation that is important for promoting cell survival pathways mdpi.com.

The concept of biased agonism is particularly relevant to the AT1R, where minor modifications to the Ang II peptide can dramatically alter its signaling output. The amino acid at position 8 is a key determinant of this bias nih.gov.

[Sar1]Angiotensin II, which retains the native phenylalanine at position 8, acts as a potent, relatively balanced agonist, strongly activating both Gq and, subsequently, β-arrestin pathways. However, analogs with substitutions at this position exhibit distinct, biased profiles.

Saralasin ([Sar1, Ala8]Ang II): The replacement of the bulky, aromatic phenylalanine with the small, aliphatic alanine (B10760859) residue results in a compound that is a competitive antagonist with partial agonist activity wikipedia.orgresearchgate.net. Its ability to activate G protein signaling is significantly diminished.

[Sar1, Ile8]Ang II (SI Ang II): Substituting phenylalanine with another non-aromatic residue, isoleucine, creates a potent β-arrestin-biased agonist nih.gov. This analog is a partial agonist for Gq signaling but robustly recruits β-arrestin and stimulates β-arrestin-mediated pathways nih.gov.

TRV027 ([Sar1, D-Ala8]Ang II): This analog, developed as a therapeutic candidate, is a potent β-arrestin-biased ligand. It specifically activates AT1R-β-arrestin signaling without stimulating G proteins, and in preclinical studies, it was shown to antagonize Gαq-mediated vasoconstriction while enhancing cardiac performance via β-arrestin signaling nih.govnih.gov.

These examples highlight that while [Sar1, Phe8]Angiotensin II is a powerful activator of the classical G protein pathways, the AT1R system can be pharmacologically manipulated to selectively engage the β-arrestin pathway, which may offer therapeutic advantages in certain cardiovascular diseases biorxiv.org.

Table 1: Signaling Profiles of Angiotensin II and Selected Analogs at the AT1 Receptor

| Compound | Structure | Gq Pathway Activation | β-Arrestin Recruitment/Signaling | Overall Profile |

|---|---|---|---|---|

| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Strong Agonist | Strong | Balanced Agonist |

| Angiotensin II, sar(1)-phe(8)- ([Sar1]Angiotensin II) | Sar-Arg-Val-Tyr-Ile-His-Pro-Phe | Potent Agonist | Strong | Potent, Balanced Agonist |

| Saralasin | Sar-Arg-Val-Tyr-Val-His-Pro-Ala | Partial Agonist / Weak | Yes | Competitive Antagonist / Partial Agonist |

| [Sar1, Ile8]Ang II (SI Ang II) | Sar-Arg-Val-Tyr-Ile-His-Pro-Ile | Partial Agonist / Weak | Strong | β-Arrestin Biased Agonist |

| TRV027 | Sar-Arg-Val-Tyr-Ile-His-Pro-D-Ala | Antagonist / No activation | Strong | β-Arrestin Biased Agonist |

Cross-talk with Other Intracellular Signaling Cascades

The signaling initiated by the binding of a ligand to the AT1 receptor is not a simple linear process. It involves a complex network of interactions and cross-talk between different intracellular cascades. While the canonical pathway involves G-protein coupling, Saralasin's nature as a partial agonist allows it to modulate these pathways and their interactions distinctively.

One of the most significant areas of cross-talk involves the Mitogen-Activated Protein (MAP) kinase pathway, which is crucial for regulating cellular processes like proliferation and differentiation. mdpi.com Angiotensin II is a known activator of the MAP kinase cascade, including MAP kinase kinase (MAPKK), MAP kinase (MAPK), and S6 kinase. merckmillipore.com The substitution of the phenylalanine at position 8 in Angiotensin II with alanine, as in Saralasin, dramatically reduces the activation of the MAP kinase pathway. nih.gov

However, research indicates a more nuanced interaction. Saralasin has been shown to cooperate with the protein MTUS1 (Mitochondrial Tumor Suppressor 1) to specifically inhibit the activation of ERK2 (Extracellular signal-regulated kinase 2), a key component of the MAP kinase pathway, and consequently inhibit cell proliferation. drugbank.com This demonstrates a specific point of cross-talk where Saralasin's signaling intersects with a tumor suppressor pathway to modulate a downstream cellular effect.

The AT1 receptor can signal through two main pathways: the classical Gαq/11 protein pathway and the β-arrestin pathway. The Gαq/11 pathway activation leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). nih.gov The β-arrestin pathway is typically involved in receptor desensitization and internalization but can also initiate its own signaling cascades, including the activation of ERK. nih.gov Ligands can be "biased," preferentially activating one pathway over the other. The specific modifications in Saralasin's structure influence how it engages these two primary pathways, leading to a unique profile of downstream signaling and cross-talk compared to the endogenous Angiotensin II.

| Signaling Molecule/Pathway | Primary Function | Observed Effect of Angiotensin II, sar(1)-phe(8)- (Saralasin) | Reference |

|---|---|---|---|

| MAP Kinase (MAPK) Pathway | Regulates cell proliferation, differentiation, and apoptosis. | Activation is dramatically reduced compared to Angiotensin II. | nih.gov |

| ERK2 (Extracellular signal-regulated kinase 2) | A specific MAP kinase involved in cell proliferation. | Activation is inhibited through cooperation with MTUS1. | drugbank.com |

| MTUS1 (Mitochondrial Tumor Suppressor 1) | Tumor suppressor protein. | Cooperates with Saralasin to inhibit ERK2 activation. | drugbank.com |

| Gαq/11 Pathway | Classic G-protein pathway leading to increased intracellular calcium and PKC activation. | Antagonizes this pathway, blocking the primary effects of Angiotensin II. | nih.gov |

Angiotensin II, sar(1)-phe(8)- Influence on Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. mdpi.com Angiotensin II is a potent stimulator of oxidative stress in various tissues, playing a critical role in the pathophysiology of cardiovascular diseases. wjgnet.comnih.gov It primarily exerts this effect by activating NAD(P)H oxidase, a multi-subunit enzyme complex that is a major source of ROS, particularly the superoxide anion (O₂⁻). wjgnet.comnih.gov

The activation of NAD(P)H oxidase by Angiotensin II binding to the AT1 receptor initiates a cascade that can lead to further ROS production. nih.gov For instance, ROS generated by NAD(P)H oxidase can trigger mitochondria to release more ROS, a phenomenon known as "ROS-induced ROS release." nih.govfrontiersin.org This creates a vicious cycle that amplifies oxidative damage within the cell. researchgate.net The signaling pathways involved include the activation of protein kinase C (PKC), which helps mobilize cytosolic subunits of NAD(P)H oxidase to the cell membrane to form the active enzyme complex. wjgnet.comnih.gov

As a competitive antagonist of the AT1 receptor, Angiotensin II, sar(1)-phe(8)- (Saralasin) has been shown to directly counter these effects. By blocking Angiotensin II from binding to its receptor, Saralasin inhibits the activation of NAD(P)H oxidase and the subsequent generation of ROS.

A key study demonstrated that Saralasin significantly attenuates oxidative stress and tissue injury in a model of cerulein-induced acute pancreatitis. wikipedia.org This provides direct evidence of its ability to interfere with pathological oxidative stress pathways in a disease context. By mitigating the initial trigger for ROS production, Saralasin can interrupt the cycle of ROS-induced ROS release and protect cells from oxidative damage.

| Condition | Key Findings | Implication for Oxidative Stress Pathways | Reference |

|---|---|---|---|

| Cerulein-induced acute pancreatitis | Saralasin administration attenuated tissue injury. | Demonstrates a protective effect by reducing oxidative stress in a pathological state. | wikipedia.org |

| General Cellular Level | As an AT1 receptor antagonist, it blocks the primary mechanism of Angiotensin II-induced ROS. | Inhibits the activation of the NAD(P)H oxidase enzyme complex. | wjgnet.comnih.gov |

| Mitochondrial Interaction | By blocking the initial ROS signal from NAD(P)H oxidase, it can prevent the downstream "ROS-induced ROS release" from mitochondria. | Interrupts the amplification cycle of cellular oxidative stress. | nih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.